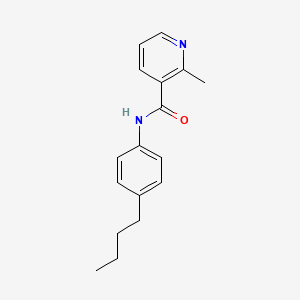
3-(5-Chloro-2,3-dihydroindole-1-carbonyl)cyclohexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Chloro-2,3-dihydroindole-1-carbonyl)cyclohexane-1-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a unique structure combining a chloro-substituted indole moiety with a cyclohexane carboxamide group, making it a subject of interest for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2,3-dihydroindole-1-carbonyl)cyclohexane-1-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The chloro substitution can be introduced through electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
The cyclohexane carboxamide group can be attached via an amide coupling reaction. This involves the reaction of the indole derivative with cyclohexanecarboxylic acid in the presence of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired amide bond .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Chloro-2,3-dihydroindole-1-carbonyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of dihydroindole derivatives.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(5-Chloro-2,3-dihydroindole-1-carbonyl)cyclohexane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(5-Chloro-2,3-dihydroindole-1-carbonyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The chloro substitution may enhance the compound’s binding affinity and selectivity. The cyclohexane carboxamide group can influence the compound’s pharmacokinetic properties, such as solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloroindole: A simpler indole derivative with similar biological activities.
Cyclohexanecarboxamide: A compound with a similar amide group but lacking the indole moiety.
Uniqueness
3-(5-Chloro-2,3-dihydroindole-1-carbonyl)cyclohexane-1-carboxamide is unique due to its combination of a chloro-substituted indole and a cyclohexane carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
3-(5-chloro-2,3-dihydroindole-1-carbonyl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c17-13-4-5-14-10(9-13)6-7-19(14)16(21)12-3-1-2-11(8-12)15(18)20/h4-5,9,11-12H,1-3,6-8H2,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOKYQKLFSPDDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)N2CCC3=C2C=CC(=C3)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[[1-(4-ethylpyridine-2-carbonyl)piperidin-3-yl]methyl]butanamide](/img/structure/B6963701.png)
![N-[[1-[2-(azepan-1-yl)propanoyl]piperidin-4-yl]methyl]methanesulfonamide](/img/structure/B6963708.png)
![6-Methyl-2-[(5-propan-2-yl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3-one](/img/structure/B6963715.png)
![2-Tert-butylsulfonyl-1-[2,2-dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethanone](/img/structure/B6963720.png)
![4-fluoro-N-[3-(4-methoxy-4-methylpiperidin-1-yl)-3-oxopropyl]benzamide](/img/structure/B6963721.png)
![N-[4-[1-[(4-cyano-6-methylpyrimidin-2-yl)amino]ethyl]phenyl]cyclopropanecarboxamide](/img/structure/B6963725.png)
![N-[4-[1-[(4-chloro-5-cyano-1,3-thiazol-2-yl)amino]ethyl]phenyl]cyclopropanecarboxamide](/img/structure/B6963739.png)
![[4-(2,3-dimethylphenyl)piperazin-1-yl]-(6-fluoro-1H-benzimidazol-5-yl)methanone](/img/structure/B6963744.png)
![1-(1-methylimidazol-2-yl)-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]ethanamine](/img/structure/B6963749.png)
![[4-(2,5-dimethylthiophen-3-yl)sulfonylpiperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B6963751.png)
![N-[1-(1-methylimidazol-2-yl)ethyl]-1-(1-propan-2-ylpyrazol-4-yl)ethanamine](/img/structure/B6963780.png)

![1-(7-ethoxy-1-benzofuran-2-yl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine](/img/structure/B6963805.png)
![3-[1-[1-(1-Methylimidazol-2-yl)ethylamino]ethyl]benzonitrile](/img/structure/B6963811.png)
